The synthesis of remacemide involves several key steps:
Remacemide has a complex molecular structure characterized by its unique arrangement of atoms:
The structure features a central amide group linked to two aromatic rings, contributing to its pharmacological properties .
Remacemide can undergo several chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride .
The primary mechanism of action for remacemide involves:
This dual mechanism suggests that remacemide may serve both as a direct NMDA antagonist and as a prodrug that enhances therapeutic efficacy through its metabolites.
Data regarding these properties can be referenced from chemical databases like PubChem and EPA DSSTox .
Remacemide, chemically designated as (±)-2-amino-N-(1-methyl-1,2-diphenylethyl)acetamide, is a low-molecular-weight compound with the empirical formula C₁₇H₂₀N₂O. Its molecular weight is 268.36 g/mol (monoisotopic: 268.157563272 Da). The structure features a diphenylalkyl backbone with a glycineamide moiety, conferring both lipophilic and hydrophilic properties. Key physicochemical parameters include: Table 1: Physicochemical Properties of Remacemide | Property | Value | Source/Method | |----------------------------|------------------------------------|-------------------------| | Molecular Formula | C₁₇H₂₀N₂O | [1] [2] | | Water Solubility | 0.00895 mg/mL | ALOGPS Predictions | | logP (Partition Coefficient)| 2.48 | ALOGPS Predictions | | pKa (Strongest Acidic) | 13.61 | Chemaxon Prediction | | pKa (Strongest Basic) | 8.14 | Chemaxon Prediction | | SMILES Notation | CC(CC1=CC=CC=C1)(NC(=O)CN)C1=CC=CC=C1 | [1] | The IUPAC name is 2-amino-N-(1,2-diphenylpropan-2-yl)acetamide, with a crystalline solid state under standard conditions. Its moderate logP value suggests balanced membrane permeability, consistent with its ability to cross the blood-brain barrier (Brain Uptake Index = 51 ± 0.9 in rodents) [2] [6]. The molecule contains five rotatable bonds and two hydrogen bond donors, influencing its conformational flexibility and protein interactions.
Remacemide is a racemic mixture comprising two enantiomers:
Table 2: Comparative Activity of Remacemide Enantiomers | Parameter | (±)-Racemate | (–)-Enantiomer (FPL 14145) | (+)-Enantiomer (FPL 14144) | |-----------------------------|------------------|--------------------------------|--------------------------------| | MES ED₅₀ (oral, mice) | 58 mg/kg | 45 mg/kg | 79 mg/kg | | Therapeutic Index (TD₅₀/ED₅₀)| 5.6 | >15.7* | 18.9 | | Proconvulsant Tendency | Moderate | Low | Moderate | *Higher values indicate superior safety margins [7] [10]The (–)-enantiomer exhibits superior anticonvulsant efficacy in maximal electroshock (MES) tests, being ~1.7-fold more potent than the racemate. Conversely, the (+)-enantiomer demonstrates a wider safety margin (lethal dose/ED₅₀ = 18.9 vs. racemate’s 15.1) but reduced seizure protection [7] [10]. Stereochemistry critically influences NMDA receptor binding kinetics: the desglycinyl metabolite of the (–)-enantiomer (FPL 12859, S-isomer) shows enhanced affinity for the NMDA receptor channel compared to the R-isomer [2] [6]. In rodent models, chronic administration of the (–)-enantiomer induces less tolerance to antiseizure effects than the racemate [7].
Synthesis
Remacemide is synthesized via nucleophilic substitution between 1,2-diphenylpropan-2-amine and chloroacetyl chloride, followed by ammonolysis to form the acetamide group. Alternatively, reductive amination of benzophenone with methylamine yields the diphenylpropyl backbone, which is subsequently coupled with protected glycine derivatives [2] [8]. The final product is typically isolated as the hydrochloride salt (remacemide HCl), crystallizing as a white crystalline solid with enhanced aqueous solubility relative to the free base.
Salt Formulations
While the hydrochloride salt is the primary formulation used in preclinical and clinical studies, alternative salt forms have been explored to optimize pharmaceutical properties:
Table 3: Key Compounds in Remacemide Research | Compound Name | Chemical Designation | Role/Notes | |----------------------------|--------------------------------------------------|-------------------------------| | Remacemide | (±)-2-amino-N-(1,2-diphenylpropan-2-yl)acetamide | Parent compound | | FPL 12495 (ARL 12495AA) | Desglycinyl-remacemide | Active metabolite | | FPL 12859 | S-enantiomer of desglycinyl-remacemide | Potent NMDA antagonist | | FPL 14144 | (+)-Remacemide enantiomer | Reduced anticonvulsant activity | | FPL 14145 | (–)-Remacemide enantiomer | High anticonvulsant potency | | Remacemide HCl | Hydrochloride salt | Primary clinical formulation |
CAS No.: 160472-93-5
CAS No.: 16950-06-4
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 130606-00-7